Specific Scientific Field: Crystal engineering and solid-state chemistry focus on understanding crystal structures and designing new materials.
Application Summary: Ethyl vanillate has been studied as a component in organic co-crystals. These co-crystals exhibit unique properties due to molecular interactions between the components.
Experimental Procedures:Co-Crystal Growth: Ethyl vanillate can form co-crystals with other molecules (e.g., nicotinamide). Slow evaporation from a solvent (e.g., ethanol) leads to co-crystal growth.
X-Ray Diffraction: Researchers analyze the co-crystal’s structural parameters using X-ray diffraction techniques.
Vibrational Modes: Infrared spectroscopy (IR) helps identify functional groups and vibrational modes.
Structural Insights: X-ray diffraction reveals the arrangement of ethyl vanillate and its co-crystal partner.
Stability and Properties: Co-crystals may exhibit altered solubility, stability, or optical properties compared to individual components.
Specific Scientific Field: Biochemistry and pharmacology investigate the biological effects of compounds.
Application Summary: Ethyl vanillate possesses antioxidant properties. Antioxidants protect cells from oxidative damage caused by free radicals.
Experimental Procedures:In Vitro Assays: Researchers assess the radical-scavenging ability of ethyl vanillate using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl).
Cell Culture Studies: Ethyl vanillate’s protective effects are evaluated in cell lines exposed to oxidative stress.
Radical Scavenging: Ethyl vanillate reduces free radicals, potentially preventing cellular damage.
Cell Viability: Cell culture studies demonstrate its protective effects against oxidative stress.
Ethyl 3-hydroxy-4-methoxybenzoate, commonly known as ethyl vanillate, is an organic compound with the molecular formula and a molecular weight of 196.20 g/mol. This compound is an ester derivative of benzoic acid, specifically the ethyl ester of 3-hydroxy-4-methoxybenzoic acid. Ethyl 3-hydroxy-4-methoxybenzoate is characterized by its aromatic properties and is widely utilized in various chemical and industrial applications, including fragrances and flavorings .
Ethyl 3-hydroxy-4-methoxybenzoate has been investigated for its potential biological activities, including:
The synthesis of ethyl 3-hydroxy-4-methoxybenzoate primarily involves the esterification of 3-hydroxy-4-methoxybenzoic acid with ethanol. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions.
Ethyl 3-hydroxy-4-methoxybenzoate finds diverse applications across various fields:
Ethyl 3-hydroxy-4-methoxybenzoate shares structural similarities with several related compounds. Below are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | Methyl ester variant; used as an intermediate in synthesis |
| 3-Hydroxy-4-methoxybenzoic acid | C9H10O4 | Parent compound; lacks ethyl group; important for synthesis |
| Ethyl vanillin | C9H10O3 | Related aromatic compound; used in flavoring |
| Ethyl 4-methoxybenzoate | C10H12O3 | Similar structure; different position of methoxy group |
The uniqueness of ethyl 3-hydroxy-4-methoxybenzoate lies in its specific functional groups that confer distinct biological activities and applications compared to these similar compounds .